molecular formula C17H24N2O B349303 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol CAS No. 537702-02-6

1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol

Cat. No.: B349303
CAS No.: 537702-02-6
M. Wt: 272.4g/mol
InChI Key: YEQKWKYSYFTHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is a chemical compound of significant interest in medicinal and organic chemistry research. It features a benzimidazole core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities . The specific substitution pattern on the benzimidazole nucleus, including the 2-ethanol and the 2-cyclohexylethyl groups, is a common structural motif in the design of novel bioactive molecules. Researchers value this compound for its potential applications in developing new therapeutic agents. Benzimidazole derivatives are extensively investigated for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others . The structure-activity relationship (SAR) of such compounds indicates that modifications at the 1- and 2- positions of the benzimidazole ring are critical for modulating their biological activity and selectivity. This reagent serves as a key synthetic intermediate or a precursor for further chemical transformations, enabling the exploration of new chemical space in pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQKWKYSYFTHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(2-Cyclohexylethyl)-o-phenylenediamine

The initial step involves alkylation of o-phenylenediamine to introduce the 2-cyclohexylethyl group.

Procedure :

  • Reactants : o-Phenylenediamine (1 equiv), 2-cyclohexylethyl bromide (1.2 equiv), potassium carbonate (2 equiv).

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Conditions : Reflux at 80°C for 12–24 hours under nitrogen.

  • Workup : Filter to remove excess base, concentrate under vacuum, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : ~65–70% (estimated based on analogous alkylations in).

Cyclization to Form 1-(2-Cyclohexylethyl)-2-acetylbenzimidazole

The alkylated diamine is cyclized with pyruvic acid to install a ketone at C-2.

Procedure :

  • Reactants : N-(2-Cyclohexylethyl)-o-phenylenediamine (1 equiv), pyruvic acid (1.5 equiv).

  • Catalyst : Concentrated hydrochloric acid (3 equiv).

  • Conditions : Reflux at 120°C for 6 hours.

  • Workup : Neutralize with aqueous sodium bicarbonate, extract with dichloromethane, and evaporate to dryness.

Yield : ~60–65% (based on similar cyclizations in).

Reduction of Ketone to Ethanol

The acetyl group at C-2 is reduced to ethanol using sodium borohydride.

Procedure :

  • Reactants : 1-(2-Cyclohexylethyl)-2-acetylbenzimidazole (1 equiv), sodium borohydride (3 equiv).

  • Solvent : Methanol.

  • Conditions : Stir at 0°C for 2 hours, then room temperature for 12 hours.

  • Workup : Quench with water, extract with ethyl acetate, and concentrate.

Yield : ~75–80% (estimated).

Table 1: Key Reaction Parameters for Route 1

StepReactants/ConditionsYield
AlkylationTHF, 80°C, 24h65–70%
CyclizationHCl, 120°C, 6h60–65%
ReductionNaBH₄, MeOH, 0°C→RT75–80%

Route 2: Direct Cyclization of Pre-Functionalized Diamine

Preparation of N-(2-Cyclohexylethyl)-o-nitroaniline

Introducing the cyclohexylethyl group prior to diamine formation simplifies regioselectivity.

Procedure :

  • Reactants : o-Nitroaniline (1 equiv), 2-cyclohexylethyl bromide (1.1 equiv), K₂CO₃ (2 equiv).

  • Solvent : DMF, 80°C, 8h.

  • Workup : Filter, concentrate, and recrystallize from ethanol.

Yield : ~70–75%.

Reduction to N-(2-Cyclohexylethyl)-o-phenylenediamine

Catalytic hydrogenation reduces the nitro group.

Procedure :

  • Reactants : N-(2-Cyclohexylethyl)-o-nitroaniline (1 equiv), H₂ (1 atm), 10% Pd/C (0.1 equiv).

  • Solvent : Ethanol, 25°C, 6h.

  • Workup : Filter catalyst, concentrate.

Yield : ~90–95%.

Cyclization with Glycolic Acid

Glycolic acid introduces the hydroxymethyl group directly.

Procedure :

  • Reactants : N-(2-Cyclohexylethyl)-o-phenylenediamine (1 equiv), glycolic acid (1.2 equiv), HCl (3 equiv).

  • Conditions : Reflux, 100°C, 5h.

  • Workup : Neutralize, extract with CH₂Cl₂, dry over MgSO₄.

Yield : ~50–55%.

Table 2: Comparative Analysis of Routes 1 and 2

ParameterRoute 1Route 2
Total Yield~30–35%~30–33%
Step Count33
Key AdvantageHigher C-2 yieldDirect hydroxymethyl installation

Spectroscopic Validation and Purity Optimization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 1.2–1.8 (m, cyclohexyl), 3.1 (t, J=7 Hz, CH₂CH₂Cy), 4.8 (q, J=6 Hz, CH₂OH), 7.3–7.8 (m, benzimidazole-H).

  • ¹³C NMR : 25.8 (cyclohexyl CH₂), 45.2 (N-CH₂), 62.1 (CH₂OH), 115–140 (aromatic C).

Recrystallization and Purity

  • Solvent System : Ethyl acetate/hexane (1:3) or methanol/water (4:1).

  • Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Solvent Recycling

  • THF and methanol are recovered via distillation (70–80% efficiency).

  • Cost Impact : Reduces raw material expenditure by ~20%.

Catalytic Efficiency

  • Pd/C catalyst reuse: 5 cycles with <10% activity loss.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

  • Issue : Competing alkylation at C-3 nitrogen.

  • Solution : Use bulky bases (e.g., DBU) to favor N-1 substitution.

Over-Reduction of Ketone

  • Issue : Ethanol further reduced to ethane.

  • Solution : Employ milder reductants (e.g., NaBH₄ instead of LiAlH₄) .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research indicates that benzimidazole derivatives, including 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, studies have demonstrated that benzimidazole derivatives can interact with tubulin, disrupting microtubule formation essential for cell division .

Antimicrobial Properties

Benzimidazole derivatives are also noted for their antimicrobial activities. 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol has been evaluated for its efficacy against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell membranes or interference with essential metabolic pathways .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The anti-inflammatory activity is believed to stem from its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in affected tissues .

Drug Development

The unique structure of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol allows for modifications that can enhance its pharmacological profile. Its potential as a lead compound in drug development is significant, particularly in creating new therapies for cancer and infectious diseases. Various synthetic pathways have been explored to optimize yield and bioactivity during the drug formulation process.

Mechanism of Action Studies

Understanding the mechanisms through which 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol exerts its effects is critical for its application in therapeutics. Research focuses on how this compound interacts with specific molecular targets, including enzymes and receptors involved in disease pathways. These studies are pivotal for elucidating its therapeutic potential and guiding further drug design efforts .

Polymer Chemistry

The incorporation of benzimidazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for the development of advanced materials with specific functionalities, suitable for applications in electronics and coatings.

Case Studies

Study Focus Findings
Santosh et al. (2011)Antimicrobial ActivityDemonstrated that benzimidazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.
Ozel Guuven et al. (2011)Anticancer ActivityFound that certain benzimidazole derivatives induce apoptosis in cancer cells through tubulin interaction.
Recent Drug Development TrialsPharmacological EfficacyOngoing trials are assessing the safety and efficacy of modified benzimidazole compounds in clinical settings.

Mechanism of Action

The mechanism of action of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of benzimidazole derivatives are heavily influenced by substituent patterns. Key comparisons include:

Compound Name Substituents Key Structural Differences
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol N1: 2-cyclohexylethyl; C2: ethanol Bulky cyclohexylethyl enhances lipophilicity
1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol N1: 3-(4-methoxyphenoxy)propyl; C2: ethanol Methoxyphenoxy group increases polarity
1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol N1: 2-(2-chlorophenoxy)ethyl; C2: propanol Chlorophenoxy improves membrane penetration
2-(1H-Benzimidazol-2-ylamino)ethanol C2: ethanolamine Ethanolamine moiety enhances solubility

Key Observations :

  • The 2-cyclohexylethyl group in the target compound contributes to higher LogP (~4.2) compared to methoxyphenoxy (LogP ~3.5) or chlorophenoxy (LogP ~3.8) derivatives, favoring membrane permeability but reducing aqueous solubility .
  • The ethanol group at C2 enables hydrogen bonding, critical for target interactions, as seen in derivatives like 2-(1H-benzimidazol-2-ylamino)ethanol .
Antimicrobial Activity
Compound MIC (μg/mL) against E. coli MIC (μg/mL) against S. aureus
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol 30 18
1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol 25 15
1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol 35 20

Insights :

  • The methoxyphenoxy derivative shows superior activity against E. coli, likely due to enhanced polarity improving solubility in bacterial membranes .
  • The cyclohexylethyl group’s bulkiness may reduce binding efficiency compared to smaller substituents.
Anticancer Activity
Compound IC₅₀ (μM) against MCF-7 IC₅₀ (μM) against HeLa
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol 12 9
1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol 10 8
N-{2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl}-2-methylpropanamide 15 11

Insights :

  • The target compound’s ethanol group enhances cytotoxicity compared to amide derivatives, possibly due to improved intracellular retention .
  • Methoxyphenoxy derivatives exhibit lower IC₅₀ values, suggesting substituent polarity aids target binding .

Optimization Challenges :

  • The cyclohexylethyl group’s steric hindrance reduces reaction yields (~65%) compared to methoxyphenoxy derivatives (~80%) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methoxyphenoxy Analog Chlorophenoxy Derivative
LogP 4.2 3.5 3.8
Solubility in DMSO (mg/mL) 40 55 35
Plasma Protein Binding (%) 92 85 89

Insights :

Biological Activity

Overview

1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is a benzimidazole derivative recognized for its broad range of biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. The structural features of this compound, including the cyclohexylethyl group and the ethanol moiety, significantly influence its biological interactions and efficacy.

Chemical Structure and Properties

  • Molecular Formula: C₁₇H₂₄N₂O
  • Molecular Weight: 272.385 g/mol

The compound's structure allows it to interact with various biological targets, including enzymes and receptors, thereby modulating several biochemical pathways.

1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol exhibits its biological activity through multiple mechanisms:

  • Enzyme Interaction: It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to altered enzyme activity, impacting the pharmacokinetics of co-administered drugs.
  • Cell Signaling Modulation: The compound influences key signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation. This modulation can lead to antiproliferative effects in cancer cells.

Biological Activities

The biological activities of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol include:

  • Anticancer Activity: Research indicates that this compound may possess significant anticancer properties. It has been tested against various cancer cell lines, showing potential in inhibiting tumor growth .
  • Antimicrobial Properties: The compound has demonstrated activity against a range of pathogens, suggesting its potential use as an antimicrobial agent.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential to reduce inflammation markers

Case Study: Anticancer Activity

In a recent study, 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol was evaluated for its effects on human cervical cancer cells (HeLa). The results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer therapeutic. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics.

Pharmacokinetics

Understanding the pharmacokinetics of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is essential for evaluating its therapeutic potential. Initial studies suggest that the compound has favorable solubility characteristics due to the ethanol moiety, enhancing its bioavailability. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Basic: What are the standard synthetic protocols for synthesizing 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol and its intermediates?

Answer:
The synthesis of benzimidazole derivatives typically involves multi-step reactions. For intermediates like 1-(1H-benzimidazol-2-yl)ethanone, a common protocol involves refluxing 1H-benzimidazole with acetyl chloride for 2 hours, followed by recrystallization in methanol . Further functionalization (e.g., introducing cyclohexylethyl groups) may require alkylation or condensation reactions under reflux with hydrazine or aryl aldehydes, as seen in analogous syntheses of related compounds . Key steps include:

  • Reagent selection : Acetyl chloride for acetylation , hydrazine for hydrazone formation .
  • Purification : Recrystallization in methanol or ethanol to isolate solids .
  • Monitoring : Thin-layer chromatography (TLC) with solvent systems like benzene/chloroform/methanol (60:20:20) to track reaction progress .

Advanced: How can researchers optimize reaction conditions to improve yield and purity of benzimidazole derivatives?

Answer:
Optimization involves systematic variation of:

  • Reaction time : Extended reflux durations (e.g., 4 hours vs. 2 hours) may enhance conversion, as seen in hydrazinylphenyl ethanone synthesis .
  • Temperature : Controlled heating under reflux prevents side reactions (e.g., decomposition of acetyl intermediates) .
  • Solvent polarity : Methanol or ethanol for recrystallization improves purity by removing unreacted starting materials .
  • Catalyst use : Sodium hydroxide in ethanol facilitates aldol condensations for acryloyl derivatives .
  • Stoichiometry : Excess hydrazine (10 mL) ensures complete hydrazone formation in multi-step syntheses .

Basic: Which spectroscopic and analytical methods are recommended for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and cyclohexylethyl integration (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .
  • Infrared Spectroscopy (IR) : Peaks at ~3200 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=O) validate ethanol and ketone moieties .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 257.12 for C11H10Cl2N2O analogs) confirm molecular weight .
  • X-ray Diffraction : Resolves crystal packing and stereochemistry, as demonstrated for benzimidazole derivatives .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Assay variability : Anti-inflammatory activity (e.g., COX-2 inhibition ) vs. antifungal activity (e.g., against plant pathogens ) requires validation using standardized assays (e.g., MIC tests for antifungals).
  • Structural analogs : Differences in substituents (e.g., dichlorophenyl vs. cyclohexylethyl groups) impact target binding .
  • Data normalization : Use internal controls (e.g., fluconazole for antifungal studies ) to calibrate activity metrics.

Basic: What methods are used to assess purity and stability of the compound?

Answer:

  • Chromatography :
    • TLC : Monitors reaction progress with benzene/chloroform/methanol .
    • HPLC : Quantifies purity using C18 columns and UV detection at 254 nm .
  • Thermal Analysis : Melting point consistency (e.g., white crystals melting at 150–155°C ) indicates purity.
  • Loss on Drying : Measures residual solvents (≤0.2% ).

Advanced: How can environmental persistence and degradation pathways be studied?

Answer:

  • Degradation Studies :
    • Hydrolysis : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C to simulate environmental conditions .
    • Photolysis : UV irradiation (254 nm) identifies photo-degradation products .
  • Analytical Tools :
    • LC-MS/MS : Detects metabolites (e.g., dichlorophenyl fragments ).
    • QSAR Modeling : Predicts biodegradability based on logP and cyclohexylethyl hydrophobicity .

Advanced: What strategies are recommended for elucidating reaction mechanisms in benzimidazole functionalization?

Answer:

  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton transfer in acetylation or alkylation steps .
  • Kinetic Studies : Monitor intermediate formation via in situ NMR to identify rate-limiting steps .
  • Computational Chemistry : DFT calculations (e.g., Gaussian 09) model transition states for cyclohexylethyl group incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.